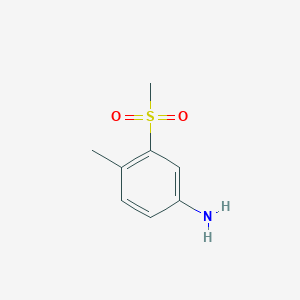

3-Methanesulfonyl-4-methylaniline

Vue d'ensemble

Description

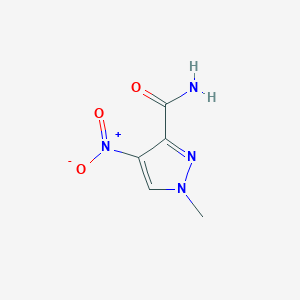

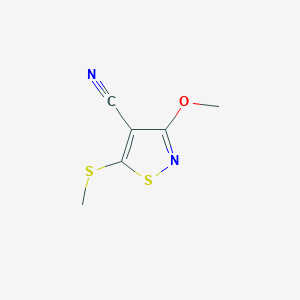

3-Methanesulfonyl-4-methylaniline is a chemical compound that is part of a broader class of organic molecules featuring a methanesulfonyl group attached to an aromatic ring. The presence of both a sulfonyl functional group and an aniline moiety within the same molecule suggests that it may have interesting chemical properties and potential applications in various chemical synthesis processes.

Synthesis Analysis

The synthesis of related compounds has been explored in the literature. For instance, a method for synthesizing 3-methyl-1-methylsulfonylpenta-1,2,4-triene involves a [2,3] sigmatropic rearrangement of a precursor formed by reacting an alcohol with methylsulfinyl chloride . Although this does not directly describe the synthesis of 3-methanesulfonyl-4-methylaniline, it provides insight into the types of reactions that methanesulfonyl-containing compounds can undergo. Additionally, methanesulfonic acid has been used as a catalyst in the synthesis of bis(chromenones), indicating its utility in promoting certain types of chemical reactions .

Molecular Structure Analysis

The molecular structure of compounds similar to 3-methanesulfonyl-4-methylaniline has been studied, revealing that the aromatic rings in these molecules can be deformed towards ortho-quinonoidal geometry due to electronic and steric interactions . This deformation can influence the reactivity and physical properties of the compounds.

Chemical Reactions Analysis

The chemical reactivity of methanesulfonyl-containing compounds varies with the nature of the electrophiles used. For example, vinylallenyl sulfone can undergo halogenation to form dienes or react with phenylsulfenyl and phenylselenenyl chlorides to yield heterocyclic products . These findings suggest that 3-methanesulfonyl-4-methylaniline could also participate in a variety of chemical reactions, potentially leading to a diverse array of products.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 3-methanesulfonyl-4-methylaniline are not detailed in the provided papers, the properties of methanesulfonic acid and its derivatives have been studied. Methanesulfonic acid is a strong, stable acid and plays a significant role in the biogeochemical cycling of sulfur . Its stability and acidity may be reflected in the properties of its derivatives, including 3-methanesulfonyl-4-methylaniline.

Safety and Hazards

Mécanisme D'action

Target of Action

It’s often used in the synthesis of various organic compounds, suggesting its role as a key intermediate in chemical reactions .

Mode of Action

3-Methanesulfonyl-4-methylaniline is likely to interact with its targets through chemical reactions. It’s often used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that it may interact with its targets by forming new carbon-carbon bonds.

Propriétés

IUPAC Name |

4-methyl-3-methylsulfonylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2S/c1-6-3-4-7(9)5-8(6)12(2,10)11/h3-5H,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGJPTUKXABCZOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N)S(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30624011 | |

| Record name | 3-(Methanesulfonyl)-4-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30624011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

307989-41-9 | |

| Record name | 3-(Methanesulfonyl)-4-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30624011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.